NAcM-OPT

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

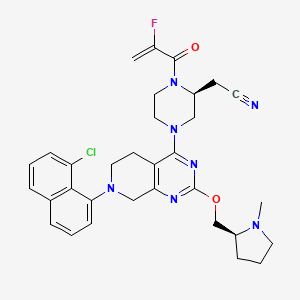

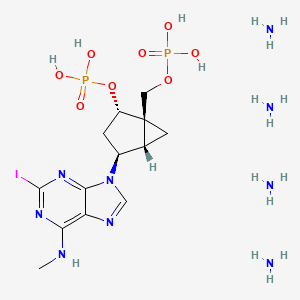

NAcM-OPT is a small molecule compound designed to inhibit the interaction between the proteins UBC12 and DCN1. This compound is known for its high potency, being 100 times more effective than its predecessor, NAcM-HIT. This compound selectively reduces the neddylation of cullin1 and cullin3 by binding to DCN1 and DCN2 in cells, which induces the expression of substrates such as NRF2 and p21 .

科学的研究の応用

NAcM-OPT has several scientific research applications, including:

Cancer Research: this compound is used to study the effects of inhibiting the neddylation pathway in cancer cells.

Drug Development: The compound is being explored as a potential therapeutic agent for treating cancers that involve overactivation of the neddylation pathway.

Biological Studies: this compound is used to investigate the role of neddylation in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage repair.

作用機序

NAcM-OPT exerts its effects by selectively binding to the deep, hydrophobic pocket of DCN1, which is crucial for the docking of the N-terminal acetylated methionine of UBC12. This binding inhibits the interaction between UBC12 and DCN1, leading to reduced neddylation of cullin1 and cullin3. The inhibition of neddylation results in the accumulation of substrates such as NRF2 and p21, which play a role in tumor suppression .

Safety and Hazards

準備方法

Synthetic Routes and Reaction Conditions: NAcM-OPT is synthesized through a series of chemical reactions that involve the formation of a thioester-linked complex. The synthesis begins with the activation of the NEDD8 C-terminus by an E1 NEDD8-activating enzyme, resulting in the formation of a thioester-linked E1-NEDD8 complex. This complex is then transferred to a NEDD8-conjugating enzyme (E2), such as UBC12, through a transthiolation reaction .

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The compound is produced in a controlled environment to maintain its stability and bioavailability. The production process includes steps such as purification, crystallization, and quality control to ensure the compound meets the required standards .

化学反応の分析

Types of Reactions: NAcM-OPT undergoes several types of chemical reactions, including:

Inhibition of Protein-Protein Interactions: this compound inhibits the interaction between UBC12 and DCN1, which is crucial for the neddylation process.

Binding Reactions: The compound binds to the deep, hydrophobic pocket of DCN1, blocking the docking of the N-terminal acetylated methionine of UBC12.

Common Reagents and Conditions:

Reagents: NEDD8-activating enzyme, NEDD8-conjugating enzyme (E2), and DCN1.

Major Products Formed: The major products formed from these reactions include the inhibited complexes of UBC12 and DCN1, leading to reduced neddylation of cullin1 and cullin3 .

類似化合物との比較

NAcM-OPT is unique in its high potency and selectivity for inhibiting the interaction between UBC12 and DCN1. Similar compounds include:

NAcM-HIT: The predecessor of this compound, which is less potent.

This compound stands out due to its higher potency and better binding affinity, making it a more effective inhibitor of the neddylation pathway .

特性

IUPAC Name |

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHJABWIKCBGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does NAcM-OPT interact with its target and what are the downstream effects?

A1: this compound is an orally bioavailable small molecule that inhibits the interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-conjugating Enzyme E2 M (UBE2M) []. This interaction is crucial for the neddylation of cullin proteins, a process essential for the proper function of Cullin-RING Ligases (CRLs), the largest family of ubiquitin ligases []. By disrupting DCN1-UBE2M binding, this compound prevents cullin neddylation, leading to the downregulation of CRL activity and impacting downstream cellular processes controlled by CRL substrates [].

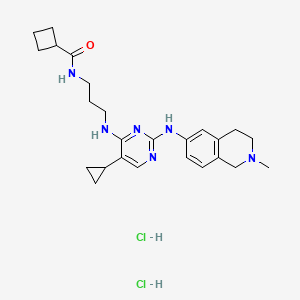

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A2: While the provided abstract doesn't explicitly detail the structure of this compound (67), it mentions that it's an analogue of compound 7, derived from a series of piperidinyl ureas []. The research highlights that this compound retains the favorable biochemical and cellular activity of compound 7 while demonstrating improved metabolic stability in vitro and in vivo []. This suggests that structural modifications were made to compound 7 to generate this compound, resulting in enhanced pharmacokinetic properties without compromising its ability to inhibit DCN1-UBE2M interaction and downstream cullin neddylation.

Q3: What in vitro and in vivo efficacy data is available for this compound?

A3: The abstract indicates that this compound displays potent biochemical and cellular activity, effectively inhibiting both the DCN1-UBE2M interaction and DCN1-mediated cullin neddylation []. It also reduces steady-state cullin neddylation levels in a squamous carcinoma cell line characterized by DCN1 amplification []. Furthermore, this compound demonstrates oral bioavailability and is well-tolerated in mice []. This data collectively suggests that this compound holds promise as a potential therapeutic agent and is currently being utilized to investigate the consequences of acute pharmacological inhibition of the DCN1-UBE2M interaction on the NEDD8/CUL pathway [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[(3,4-Difluorophenyl)sulfonyl]amino}methyl)-6-Methyl-N-[(2-Methyl-1,3-Thiazol-5-Yl)methyl]pyrazine-2-Carboxamide](/img/structure/B609315.png)

![(1S,2R,3S,4R,5S)-4-(6-{[(3-chlorophenyl)methyl]amino}-2-[2-(3,4-difluorophenyl)ethynyl]-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B609326.png)

![N-(3-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl)acetamide](/img/structure/B609328.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![(2S)-1-(1-Oxo-2-propen-1-yl)-4-[5,6,7,8-tetrahydro-7-(8-methyl-1-naphthalenyl)-2-[[(2S)-1-methyl-2-pyrrolidinyl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-2-piperazineacetonitrile](/img/structure/B609335.png)